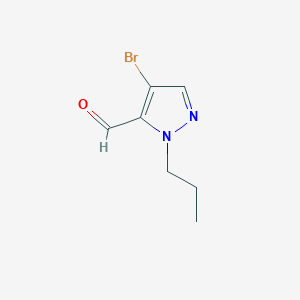

4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-propylpyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-2-3-10-7(5-11)6(8)4-9-10/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFIHWCLGAXHIOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde

This guide provides an in-depth technical analysis of 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde , a versatile heterocyclic building block used in the synthesis of pharmaceuticals and agrochemicals.

Executive Summary

This compound is a dual-functionalized pyrazole scaffold characterized by an electrophilic formyl group at the C5 position and a nucleophilic-susceptible bromine atom at the C4 position. This orthogonal reactivity allows medicinal chemists to sequentially functionalize the ring—using the aldehyde for condensation reactions (e.g., reductive amination, Wittig olefination) and the bromide for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The N-propyl group modulates lipophilicity (LogP), influencing the solubility and membrane permeability of downstream derivatives, particularly in kinase inhibitor discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Structural Specifications

-

IUPAC Name: this compound

-

Molecular Formula: C

H -

Molecular Weight: 217.06 g/mol

-

Key Substituents:

-

N1: Propyl chain (solubilizing group).

-

C4: Bromine (handle for cross-coupling).

-

C5: Aldehyde (handle for heterocycle formation/chain extension).

-

Predicted Physical Properties

Note: Experimental data is often extrapolated from the methyl analog (CAS 473528-88-0).

| Property | Value / Range | Note |

| Physical State | Pale yellow oil or low-melting solid | Propyl chain disrupts crystal packing compared to methyl analog. |

| Boiling Point | ~280–290 °C (at 760 mmHg) | Predicted based on MW and polarity. |

| Density | ~1.45 g/cm³ | High density due to bromine atom. |

| Solubility | DCM, EtOAc, DMSO, DMF | Poor solubility in water; good in organic solvents.[4] |

| LogP (Calc) | ~2.1 | Moderate lipophilicity suitable for drug-like intermediates. |

Synthetic Pathways

The synthesis of this compound requires careful regiocontrol to ensure the aldehyde is installed at C5 rather than C3, and that the bromine remains intact during metallation steps.

Primary Route: Directed Lithiation (The "LDA Protocol")

This is the most robust method for generating 1,4,5-trisubstituted pyrazoles. It relies on the acidity of the C5 proton in 1-substituted pyrazoles.

Mechanism:

-

Precursor Synthesis: 4-Bromo-1-propyl-1H-pyrazole is prepared via N-alkylation of 4-bromopyrazole or electrophilic bromination of 1-propylpyrazole (NBS, MeCN).

-

Deprotonation: Treatment with Lithium Diisopropylamide (LDA) at -78°C.

-

Critical Insight: LDA is a bulky, non-nucleophilic base. It selectively deprotonates the C5 position (thermodynamic control) rather than performing a halogen-metal exchange at C4 (which would occur with n-BuLi).

-

-

Formylation: Quenching the C5-lithio species with

-Dimethylformamide (DMF).

Workflow Diagram (DOT)

Caption: Synthesis of this compound via regioselective C5-lithiation.

Reactivity Profile & Applications

The molecule's value lies in its orthogonal reactivity . The C4-Br bond and C5-CHO group react under completely different conditions, allowing for modular library synthesis.

C4-Bromine: Cross-Coupling

The bromine atom is deactivated by the electron-withdrawing formyl group at C5, making oxidative addition by Palladium slower than in simple bromopyrazoles.

-

Protocol Adjustment: Use electron-rich ligands (e.g., SPhos, XPhos) or higher temperatures to facilitate Suzuki-Miyaura coupling with aryl boronic acids.

-

Application: Installation of aryl/heteroaryl groups to target the ATP-binding pocket of kinases.

C5-Aldehyde: Condensation

The aldehyde is highly reactive due to the electron-deficient nature of the pyrazole ring.

-

Reductive Amination: Reacts with primary amines (plus NaBH(OAc)

) to form secondary amines. -

Heterocyclization: Condensation with hydrazines or amidines can build fused ring systems (e.g., pyrazolo[3,4-d]pyrimidines).

Orthogonality Map (DOT)

Caption: Divergent synthetic pathways utilizing the orthogonal functional groups of the scaffold.

Handling & Safety (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.

-

Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases.

References

-

PubChem. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde (Analog Data).[5][6] National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Pyrazoles and Vilsmeier-Haack Reaction. Available at: [Link]

-

Balle, T., et al. (2006).[7] "Regioselectivity in Lithiation of 1-methylpyrazole." Organic & Biomolecular Chemistry. (Demonstrates C5-lithiation selectivity). Available at: [Link]

Sources

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. researchgate.net [researchgate.net]

- 3. epubl.ktu.edu [epubl.ktu.edu]

- 4. 4-Bromo-1-methylpyrazole | 15803-02-8 [chemicalbook.com]

- 5. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | C5H5BrN2O | CID 2794634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 4-bromo-1-methyl-1h-pyrazole-5-carbaldehyde (C5H5BrN2O) [pubchemlite.lcsb.uni.lu]

- 7. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of 1-propyl-substituted pyrazole aldehydes in organic solvents

Title: Solubility Profiling of 1-Propyl-Substituted Pyrazole Aldehydes: Thermodynamic Mechanisms and Solvent Selection

Abstract This technical guide provides a comprehensive analysis of the solubility profile of 1-propyl-substituted pyrazole aldehydes, with a specific focus on 1-propyl-1H-pyrazole-4-carbaldehyde (CAS 473249-36-4) .[1][2] Unlike its methyl and phenyl analogues, the 1-propyl derivative exists as a liquid at room temperature, fundamentally altering its solvation thermodynamics from a crystal-lattice-limited dissolution process to a liquid-liquid miscibility phenomenon.[2] This document details the thermodynamic drivers of this phase behavior, provides a predictive solvent compatibility map, and outlines validated experimental protocols for solubility determination in drug discovery workflows.[2]

Introduction: The Physicochemical Scaffold

1-propyl-substituted pyrazole aldehydes are critical intermediates in the synthesis of bioactive heterocycles, including sildenafil analogues and Schiff base ligands.[2] Their solubility profile is governed by the competition between the polar pyrazole-aldehyde core and the lipophilic N-propyl substituent.[1][2]

Structural Impact on Phase State

A critical distinction must be made between the 1-propyl scaffold and its analogues:

-

1-Methyl-1H-pyrazole-4-carbaldehyde: Solid (mp 29–34 °C).[1][2][3][4]

-

1-Phenyl-1H-pyrazole-4-carbaldehyde: Solid (mp ~145 °C).[1][2]

-

1-Propyl-1H-pyrazole-4-carbaldehyde: Liquid at room temperature.[1][2]

The introduction of the flexible propyl chain disrupts the

Theoretical Framework: Solvation Thermodynamics

The solvation of 1-propyl-substituted pyrazole aldehydes can be modeled using Hansen Solubility Parameters (HSP) , decomposing the total cohesive energy density into three components:

- (Dispersion forces): Contributed by the propyl chain and aromatic ring.[1][2]

-

(Polar forces): Derived from the dipole of the pyrazole ring and the carbonyl group (

- (Hydrogen bonding): The aldehyde oxygen acts as an H-bond acceptor, while the pyrazole nitrogens contribute to dipolar interactions.[2]

The "Like Dissolves Like" Mechanism

The propyl group increases the

Figure 1: Solvation Mechanism Pathway

Caption: Dual-domain interaction model showing how the lipophilic tail and polar core dictate solvent compatibility.

Solubility Profile & Solvent Compatibility[8][9]

The following data summarizes the miscibility profile for 1-propyl-1H-pyrazole-4-carbaldehyde (Liquid) and solubility trends for its solid derivatives (e.g., 5-chloro-substituted analogues).

Table 1: Solvent Compatibility Map

| Solvent Class | Specific Solvent | 1-Propyl Aldehyde (Liquid) | Solid Derivatives (e.g., 5-Cl) | Thermodynamic Rationale |

| Polar Aprotic | DMSO, DMF | Miscible | High Solubility (>100 mg/mL) | Strong dipole-dipole interaction matches the pyrazole core.[1][2] |

| Chlorinated | DCM, Chloroform | Miscible | High Solubility | Excellent match for both dispersion ( |

| Alcohols | Methanol, Ethanol | Miscible | Moderate-High Solubility | H-bonding with carbonyl oxygen; propyl chain tolerated.[1][2] |

| Esters/Ethers | Ethyl Acetate, THF | Miscible | Moderate Solubility | Good balance of polarity; ideal for reaction solvents.[1][2] |

| Aromatics | Toluene | Miscible | Low-Moderate Solubility | |

| Alkanes | Hexane, Heptane | Immiscible / Biphasic | Insoluble (<1 mg/mL) | Polarity of the aldehyde core dominates; cohesive energy of solvent is too low.[1][2][5] |

| Aqueous | Water | Immiscible / Low | Insoluble | Lack of H-bond donors in the solute; hydrophobic effect of propyl chain.[1][2] |

Process Insight: The immiscibility of 1-propyl-1H-pyrazole-4-carbaldehyde in hexane and water makes Hexane/Water or Ether/Water systems ideal for extraction and purification workups, allowing the product to partition into the organic phase while inorganic salts remain aqueous.[1][2]

Experimental Protocols

For researchers synthesizing novel derivatives, accurate solubility determination is required.[1][2] Two protocols are provided: one for liquid miscibility (Protocol A) and one for solid saturation (Protocol B).[2]

Protocol A: Miscibility Limit Testing (For Liquids)

Used for: 1-propyl-1H-pyrazole-4-carbaldehyde[1][2]

-

Aliquot Preparation: Dispense 100 µL of the analyte into a clear glass vial.

-

Titration: Add the target solvent in 10 µL increments at 25 °C.

-

Observation: Vortex for 10 seconds after each addition.

-

Endpoint: If phase separation persists after 2 mL of solvent addition, the compound is classified as immiscible.[1][2]

Protocol B: Equilibrium Solubility via HPLC (For Solids)

Used for: 5-chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde[1][2]

-

Saturation: Add excess solid compound to 2 mL of solvent in a sealed vial.

-

Equilibration: Shake at 300 rpm for 24 hours at a controlled temperature (

°C). -

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated).

-

Quantification: Dilute filtrate with Acetonitrile and analyze via HPLC-UV (

nm). -

Calculation:

[1][2][5]

Application in Synthesis & Crystallization

Selecting the right solvent system is critical for optimizing reaction yield and purity.[1][2]

Figure 2: Solvent Selection Decision Tree

Caption: Decision matrix for solvent selection based on process requirements and physical state.

References

-

Sigma-Aldrich. (2024).[1][2] Product Specification: 1-Propyl-1H-pyrazole-4-carbaldehyde (CAS 473249-36-4).[1][2] Retrieved from [2]

-

PubChem. (2024).[1][2] Compound Summary: 1H-pyrazole-4-carbaldehyde.[1][2][3][4][6][7][8][9] National Library of Medicine.[1][2] Retrieved from [2]

-

Hu, L., et al. (2012).[1][2] Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives. ResearchGate.[1][2][9] Retrieved from

-

Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook.[1][2] CRC Press.[1][2] (Standard theoretical reference for solubility parameters).

-

Chem-Impex. (2024).[1][2] 1-Methyl-1H-pyrazole-4-carbaldehyde Properties. Retrieved from [2]

Sources

- 1. 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. exchemistry.com [exchemistry.com]

- 4. chemimpex.com [chemimpex.com]

- 5. asianpubs.org [asianpubs.org]

- 6. jpsionline.com [jpsionline.com]

- 7. jpsionline.com [jpsionline.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Reactivity Profile of the Aldehyde Group in 4-Bromo-1H-Pyrazole-3-Carbaldehyde

[1]

Executive Summary

The 4-bromo-1H-pyrazole-3-carbaldehyde scaffold represents a "bifunctional linchpin" in medicinal chemistry.[1] Its utility stems from the orthogonal reactivity between the electrophilic formyl group (C3/C5) and the halogenated position (C4), mediated by the amphoteric nature of the pyrazole core.

This guide provides a deep-dive analysis of the aldehyde group's reactivity within this specific matrix.[1] Unlike generic benzaldehydes, the reactivity of the 3-formyl group here is modulated by the electron-withdrawing bromine at C4 and the tautomeric equilibrium of the N-H proton. This document details chemoselective transformations, protection strategies, and validated protocols for leveraging this scaffold in drug discovery.

Electronic & Structural Context[2]

Tautomerism and Regiochemistry

The 4-bromo-pyrazole-aldehyde exists in a tautomeric equilibrium between the 3-formyl and 5-formyl species.[1] In solution (DMSO/CDCl3), the exchange is rapid.

-

Implication: Reactions requiring specific regiochemistry (e.g., N-alkylation) will produce mixtures of 1,3- and 1,5-isomers unless the N-H is substituted or specific steric/electronic directing groups are employed.

-

Acidity: The C4-Bromine atom exerts a strong inductive effect (-I), significantly increasing the acidity of the N-H proton (

approx. 10-11) compared to unsubstituted pyrazoles. This facilitates N-alkylation under mild basic conditions.[1]

Activation of the Carbonyl

The aldehyde carbon is exceptionally electrophilic due to the synergistic electron-withdrawing nature of the adjacent imine-like nitrogen (

-

Reactivity Enhancement: Nucleophilic attack at the carbonyl is faster than in phenyl analogs.

-

Stability Warning: The aldehyde is prone to air oxidation to the carboxylic acid (4-bromo-1H-pyrazole-3-carboxylic acid) upon prolonged storage.[1]

Reactivity Profile: The Aldehyde Vector

The aldehyde group serves as the primary vector for expanding the carbon skeleton or installing heteroatomic pharmacophores.

Condensation Reactions (C=N Formation)

The formation of Schiff bases (imines, hydrazones) is the most documented transformation for this scaffold, widely used to generate antifungal and antibacterial agents.

-

Mechanism: Acid-catalyzed nucleophilic addition-elimination.[1]

-

Critical Factor: The pyrazole N-H can interfere by hydrogen bonding with the carbonyl oxygen, potentially retarding the initial nucleophilic attack. Protic solvents (Ethanol/Methanol) with catalytic acetic acid are required to disrupt this internal network.

-

Applications: Reaction with o-aminophenols or hydrazines yields tridentate ligands often used in coordination chemistry.[1]

C-C Bond Formation (Knoevenagel & Aldol)

The enhanced electrophilicity of the CHO group makes it an excellent substrate for Knoevenagel condensations with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).

-

Green Chemistry: Recent protocols utilize aqueous media with ammonium carbonate or agro-waste extracts, avoiding toxic organic bases like piperidine.

-

Selectivity: These conditions are highly chemoselective for the aldehyde; the C4-Br bond remains intact, leaving a handle for subsequent cross-coupling.

Redox Transformations

-

Reduction: Sodium borohydride (

) selectively reduces the CHO to the alcohol ( -

Oxidation: Oxidation to the carboxylic acid is achievable using PCC or permanganate, though over-oxidation is rarely an issue due to the stability of the pyrazole ring.

Orthogonal Reactivity & Chemoselectivity[1]

The power of this scaffold lies in the ability to react the C4-Br independently of the C3-CHO.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling at the C4 position is possible in the presence of the free aldehyde, but "gotchas" exist.

-

Dehalogenation Risk: In the presence of the free N-H, significant hydrodehalogenation (loss of Br replaced by H) is observed as a side reaction.

-

Solution: N-protection (e.g., BOC, THP, or Benzyl) significantly suppresses dehalogenation and improves yields.

-

Catalyst Choice:

is standard, but microwave irradiation (

Visualization of Reactivity Pathways

Figure 1: Divergent reactivity profile of the 4-bromo-pyrazole-3-carbaldehyde scaffold. Note the orthogonality between aldehyde condensation and bromine cross-coupling.

Experimental Protocols

Protocol A: Green Knoevenagel Condensation

A self-validating protocol for C-C bond formation using aqueous media.[1]

Reagents:

Workflow:

-

Dissolution: Dissolve aldehyde and malononitrile in the H2O:EtOH mixture. Sonicate for 3-5 minutes to ensure homogeneity.

-

Catalysis: Add ammonium carbonate (solid).

-

Reaction: Stir at room temperature (or mild reflux if sluggish). Monitor by TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The aldehyde spot (

) should disappear, replaced by a lower -

Workup: Upon completion (typically 15-45 mins), the product precipitates. Filter the solid, wash with cold water (removes catalyst), and dry.

-

Validation: 1H NMR should show the disappearance of the aldehyde proton (

ppm) and appearance of the vinyl proton (

Protocol B: Microwave-Assisted Suzuki Coupling

Optimized for C4-arylation while preserving the aldehyde.[1]

Reagents:

-

N-BOC-4-bromo-pyrazole-3-carbaldehyde (1.0 equiv) [Note: Protection recommended][1]

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst:

(2-5 mol%)[1] -

Base:

(2.5 equiv) -

Solvent: DME:Water (10:1)[4]

Workflow:

-

Inerting: Charge a microwave vial with reactants and catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.

-

Irradiation: Heat to

in a microwave reactor for 10 minutes. -

Extraction: Dilute with Ethyl Acetate, wash with brine.

-

Purification: Silica gel chromatography.

-

Note: The BOC group may partially cleave under these basic conditions. If total deprotection is desired, treat the crude with TFA/DCM post-coupling.

Comparative Data: Reaction Conditions

| Transformation | Reagent System | Conditions | Yield Range | Chemoselectivity Notes |

| Schiff Base | Anilines / EtOH / AcOH | Reflux, 4-8h | 75-90% | High.[1] Requires acid catalyst to overcome H-bonding.[1] |

| Knoevenagel | Malononitrile / | Aqueous, RT | 85-95% | Excellent. "Green" method, no organic base needed. |

| Suzuki Coupling | Ar-B(OH)2 / Pd(PPh3)4 | MW, | 60-85% | Moderate.[1] Free NH leads to dehalogenation; N-protection advised.[1] |

| Reduction | 90-98% | Perfect. Br is stable to borohydride. |

References

-

Synthesis via Vilsmeier-Haack: Abdel-Wahab, B. F., et al. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity."[5][6] Arkivoc, vol. 2011, no.[7] 1, pp. 196-245.[5] Link

-

Suzuki Coupling & Dehalogenation: Cheng, H., et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction."[4] Chinese Chemical Letters, vol. 25, no. 7, 2014. Link

-

Green Knoevenagel Protocol: Sonar, J. P., et al. "A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media." European Chemical Bulletin, vol. 6, no.[3][5] 2, 2017, pp. 69-72.[3] Link

-

Schiff Base Biological Activity: Zoubi, W. "Biological Activities of Schiff Bases and Their Complexes: A Review." International Journal of Organic Chemistry, vol. 3, 2013, pp. 73-95.[8] Link

-

General Properties: PubChem Compound Summary for CID 2782154, 4-Bromo-1H-pyrazole-5-carbaldehyde.[1] Link

Sources

- 1. 4-bromo-1H-pyrazole-5-carbaldehyde | C4H3BrN2O | CID 2782154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-1H-pyrazole-3-carboxaldehyde | 287917-97-9 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. html.rhhz.net [html.rhhz.net]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. asianpubs.org [asianpubs.org]

- 7. epubl.ktu.edu [epubl.ktu.edu]

- 8. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]

An In-depth Technical Guide on the Safety and Handling of Halogenated Pyrazole Aldehydes

Introduction: The Double-Edged Sword of Halogenated Pyrazole Aldehydes

Halogenated pyrazole aldehydes represent a pivotal class of heterocyclic compounds, serving as versatile synthons in the development of novel pharmaceuticals and agrochemicals.[1][2] Their unique structural motif, combining the reactivity of an aldehyde with the diverse bioactivity of a halogen-substituted pyrazole core, makes them highly valuable building blocks. The aldehyde group facilitates a wide range of chemical transformations, including condensations and cyclizations, to construct more complex molecular architectures.[3][4][5] The presence of halogens can significantly modulate the physicochemical properties and biological activities of the resulting molecules, often enhancing their efficacy.[2][6]

However, the very features that make these compounds synthetically attractive also introduce significant safety and handling challenges. The electrophilic nature of the aldehyde group, coupled with the potential toxicity associated with halogenated and pyrazole-based structures, necessitates a comprehensive understanding of their hazards and the implementation of rigorous safety protocols.[7][8][9] This guide provides an in-depth analysis of the safety data, handling procedures, and underlying chemical principles for researchers, scientists, and drug development professionals working with halogenated pyrazole aldehydes.

Pillar 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. For halogenated pyrazole aldehydes, the risks can be categorized into three main areas: chemical reactivity, toxicity, and physical hazards.

Chemical Reactivity and Stability

Halogenated pyrazole aldehydes are inherently reactive molecules. The aldehyde functional group is a potent electrophile, susceptible to attack by a wide range of nucleophiles.[7] This reactivity is crucial for their synthetic utility but also presents a significant hazard if not properly managed.

-

Vilsmeier-Haack Reaction: The synthesis of 4-formylpyrazoles often employs the Vilsmeier-Haack reaction, which involves phosphorus oxychloride (POCl3) and dimethylformamide (DMF).[3][4] This reagent system is corrosive and reacts violently with water.

-

Oxidation and Reduction: Aldehydes can be readily oxidized to carboxylic acids or reduced to alcohols. Contact with strong oxidizing or reducing agents should be carefully controlled to prevent runaway reactions.

-

Halogenation Reactions: The pyrazole ring is susceptible to electrophilic halogenation.[2][6][10] These reactions often use reagents like N-halosuccinimides (NXS), which should be handled with care.[2][10]

Toxicological Profile

The toxicity of halogenated pyrazole aldehydes is a composite of the hazards associated with aldehydes, pyrazoles, and halogenated organic compounds.

-

Aldehyde Toxicity: Low molecular weight aldehydes are generally more toxic than their higher molecular weight counterparts.[11] They are known to be irritants to the skin, eyes, and respiratory tract.[7][11] Aldehydes can act as sensitizers, leading to allergic skin reactions.[12][13] Some aldehydes are cytotoxic and have been implicated as carcinogens due to their ability to form DNA-protein cross-links.[7]

-

Pyrazole-Related Toxicity: While many pyrazole derivatives exhibit beneficial pharmacological activities, some have been shown to possess acute toxicity.[14][15] For instance, certain 1-methyl-1H-pyrazole-5-carboxamides have demonstrated acute oral toxicity in mice, potentially linked to the inhibition of mitochondrial respiration.[14] Conversely, other pyrazole derivatives have been found to be practically nontoxic in acute toxicity tests.[15] This variability underscores the importance of evaluating each specific compound.

-

Halogen-Specific Effects: The nature of the halogen substituent can influence the toxicological profile. Highly fluorinated compounds, for example, can have unique metabolic pathways and toxicities.

The following table summarizes the GHS hazard classifications commonly associated with the constituent functional groups of halogenated pyrazole aldehydes.

| Hazard Class | GHS Classification | Associated Hazards |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[16][17][18] |

| Acute Toxicity (Dermal) | Category 3 | Toxic in contact with skin.[16][17][18] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[12][16][17][18] |

| Serious Eye Damage/Irritation | Category 1 / 2A | Causes serious eye damage or irritation.[12][16][17][18] |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[12][13] |

| Specific Target Organ Toxicity | Category 1 | Causes damage to organs through prolonged or repeated exposure.[16][17] |

| Aquatic Hazard (Chronic) | Category 3 | Harmful to aquatic life with long lasting effects.[13][16][17] |

Physical Hazards

-

Flammability: While many aromatic aldehydes are combustible liquids, lower molecular weight aldehydes can be flammable.[11][12][19] It is crucial to consult the Safety Data Sheet (SDS) for the specific compound to determine its flammability characteristics.

-

Dust Explosion: If the compound is a solid, fine powders can form explosive mixtures with air.

Pillar 2: Safe Handling and Storage Protocols

A self-validating system of protocols is essential for mitigating the risks associated with halogenated pyrazole aldehydes. This involves a multi-layered approach encompassing engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

The primary line of defense is to minimize exposure through effective engineering controls.

-

Fume Hoods: All work with halogenated pyrazole aldehydes, especially volatile compounds or those involved in reactions that may produce fumes, must be conducted in a certified chemical fume hood.[7]

-

Ventilation: Adequate general laboratory ventilation is necessary to prevent the accumulation of vapors.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact.

-

Eye and Face Protection: Splash-proof goggles and a full-face shield must be worn when handling these compounds.[7]

-

Gloves: Chemically resistant gloves are essential. Butyl rubber and nitrile gloves are generally recommended for handling aldehydes.[7] Latex or polyvinyl chloride gloves are not suitable.[7] Always inspect gloves for any signs of degradation before use.

-

Protective Clothing: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a significant risk of splashing, an impervious apron and sleeves should be worn.[7]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[7]

Storage and Waste Disposal

-

Storage: Store halogenated pyrazole aldehydes in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing and reducing agents.[16][20] Keep containers tightly closed.[12][16]

-

Waste Disposal: All waste containing these compounds must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[21][22]

Pillar 3: Experimental Protocols and Emergency Procedures

This section provides a generalized protocol for a common reaction involving a halogenated pyrazole aldehyde and outlines critical emergency procedures.

Illustrative Experimental Protocol: Knoevenagel Condensation

This protocol describes a typical Knoevenagel condensation, a common reaction for aldehyde functionalization.

Objective: To synthesize a pyrazole-containing chalcone derivative.

Materials:

-

Halogenated pyrazole aldehyde

-

Active methylene compound (e.g., malononitrile)

-

Basic catalyst (e.g., piperidine)

-

Solvent (e.g., ethanol)

Procedure:

-

Preparation: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a condenser.

-

Reagent Addition: Charge the flask with the halogenated pyrazole aldehyde and the active methylene compound in the appropriate stoichiometric ratio.

-

Solvent Addition: Add the solvent (ethanol) to dissolve the reactants.

-

Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization.

-

Characterization: Characterize the purified product by appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][21] Seek medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][21] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[21]

-

Spill: Evacuate the area and remove all ignition sources.[23] For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department.

Visualization of Key Concepts

Logical Relationship: Hazard Mitigation Strategy

Caption: A multi-layered approach to hazard mitigation.

Experimental Workflow: Knoevenagel Condensation

Caption: A generalized workflow for a Knoevenagel condensation.

Conclusion

Halogenated pyrazole aldehydes are undeniably valuable compounds in the landscape of chemical research and drug development. Their synthesis and application, however, demand a high level of scientific integrity and a rigorous adherence to safety protocols. By understanding the inherent hazards, implementing robust handling procedures, and being prepared for emergencies, researchers can harness the synthetic potential of these molecules while ensuring a safe and secure laboratory environment. The principles outlined in this guide are intended to foster a culture of safety and to empower scientists to work confidently and responsibly with this important class of chemical compounds.

References

- The four toxicity parameters of pyrazole-based derivatives 7c and 11a - ResearchGate. (n.d.).

- What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. (n.d.).

- 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity | Journal of Medicinal Chemistry - ACS Publications. (2020, December 22).

- Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase - J-Stage. (n.d.).

- SAFETY DATA SHEET - The John D. Walsh Company. (n.d.).

- Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - NIH. (n.d.).

- Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012, December 13).

- Pyrazole synthesis - Organic Chemistry Portal. (n.d.).

- Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence | Organic Letters - ACS Publications - ACS.org. (2021, June 7).

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. (n.d.).

- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. (n.d.).

- Quantitative Assessment of Relative Reactivity of Pyrazole and Thiazole in Halogenation Reactions Using Hydrodynamic Voltammetry - JOCPR. (n.d.).

- Synthesis and Properties of Pyrazoles | Encyclopedia MDPI. (2022, September 9).

- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. (2023, April 15).

- Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.).

- Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies - SciSpace. (2017, May 13).

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024, August 16).

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12).

- SAFETY DATA SHEET - MilliporeSigma. (2026, January 6).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. (2021, September 24).

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC. (n.d.).

- Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. (2025, August 6).

- Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A. (2024, September 10).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- aldehyde amyl cinamique (jasmonal a) - Diffusions Aromatiques. (2023, April 20).

- Pyrazole SDS, 288-13-1 Safety Data Sheets - ECHEMI. (n.d.).

- 4-Formylpyrazoles: Applications in Organic Synthesis | Request PDF - ResearchGate. (2025, August 10).

- SAFETY DATA SHEET - Merck Millipore. (n.d.).

- 1-phenyl-3-methyl-5-pyrazolone - Report | CAMEO Chemicals | NOAA. (n.d.).

- Safety Data Sheet - Axxence Aromatic GmbH. (n.d.).

- Pyrazole - Safety Data Sheet - ChemicalBook. (n.d.).

- Appendix I - Hazards Of Functional Groups | Environment, Health and Safety. (n.d.).

- acetaldehyde. (n.d.).

- When is Protection Necessary? Protecting Aldehydes and Ketones Examples - YouTube. (2024, May 29).

- Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - ACS Publications. (2014, June 9).

- 4 - Organic Syntheses Procedure. (n.d.).

- Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC. (n.d.).

- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.).

- 1-Phenylpyrazole | C9H8N2 | CID 70769 - PubChem - NIH. (n.d.).

- Pyrazole CAS 288-13-1 | 807572 - Merck Millipore. (n.d.).

Sources

- 1. scispace.com [scispace.com]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. chemmethod.com [chemmethod.com]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. homework.study.com [homework.study.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]

- 12. johndwalsh.com [johndwalsh.com]

- 13. diffusions-aromatiques.fr [diffusions-aromatiques.fr]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase [jstage.jst.go.jp]

- 16. echemi.com [echemi.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. axxence.de [axxence.de]

- 20. chemicalbook.com [chemicalbook.com]

- 21. fishersci.com [fishersci.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. web.stanford.edu [web.stanford.edu]

Structural Analysis of N-Propyl Pyrazole Intermediates: A Framework for Ensuring Quality and Accelerating Drug Discovery

An In-Depth Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Core and the N-Propyl Moiety in Modern Drug Design

The pyrazole ring system is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold" due to its synthetic accessibility and diverse pharmacological activities.[1][2][3] This five-membered heterocycle, featuring two adjacent nitrogen atoms, is a key structural component in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and various protein kinase inhibitors used in oncology.[1][4][5] The metabolic stability of the pyrazole nucleus is a significant factor in its increasing prevalence in newly developed therapeutics.[6]

The strategic substitution on the pyrazole ring is critical for modulating a compound's physicochemical and biological properties.[1] The N-propyl group, specifically, is a common alkyl substituent used to enhance lipophilicity, which can improve membrane permeability and influence the pharmacokinetic profile of a drug candidate. As intermediates, N-propyl pyrazoles are critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). However, their structural integrity and purity are paramount; industry experience shows that the majority of impurity issues in final APIs can be traced back to the control strategies, or lack thereof, during the intermediate stages.[7]

This guide provides a comprehensive framework for the structural analysis of N-propyl pyrazole intermediates. It is designed for researchers, chemists, and drug development professionals, moving beyond a simple recitation of techniques to explain the causal logic behind experimental choices. We will explore a multi-modal analytical workflow, from initial synthesis confirmation to definitive 3D structural elucidation and impurity profiling, ensuring the generation of robust, reliable data essential for advancing drug discovery programs.

Part 1: Foundational Analysis - Confirming Identity and Structure

The first step following the synthesis of an N-propyl pyrazole intermediate is to confirm that the target molecule has been formed. This foundational analysis relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide orthogonal and complementary information regarding the molecule's structure and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For an N-propyl pyrazole intermediate, ¹H and ¹³C NMR are indispensable for initial structural verification.

The Causality Behind NMR: NMR works by probing the magnetic properties of atomic nuclei (like ¹H and ¹³C) within a strong external magnetic field. The exact frequency at which a nucleus resonates (its chemical shift) is highly sensitive to its local electronic environment. This allows us to differentiate protons and carbons based on their position in the molecule, while the splitting of signals (spin-spin coupling) reveals which atoms are bonded to or are in close proximity to one another.

Key Spectroscopic Signatures for an N-Propyl Pyrazole:

-

¹H NMR:

-

N-Propyl Group: Expect a characteristic triplet-sextet-triplet pattern. The CH₂ group attached to the pyrazole nitrogen will be the most downfield of the three signals due to the electron-withdrawing effect of the ring.

-

Pyrazole Ring Protons: The chemical shifts of protons directly attached to the pyrazole ring provide crucial information about the substitution pattern.

-

N-H Proton (if applicable): In N-unsubstituted pyrazoles, a broad signal often appears between 10-14 ppm due to proton exchange and quadrupolar coupling with the ¹⁴N atom.[8] This signal will be absent in correctly formed N-propyl pyrazoles.

-

-

¹³C NMR:

-

Provides a count of unique carbon atoms, which should match the expected structure.

-

The chemical shifts of the pyrazole ring carbons are indicative of the electronic environment and substitution.

-

Table 1: Typical NMR Spectroscopic Data for a Substituted N-Propyl Pyrazole Moiety

| Technique | Group | Typical Chemical Shift (δ) Range (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | N-CH₂ -CH₂-CH₃ | 3.8 - 4.2 | Triplet (t) |

| N-CH₂-CH₂ -CH₃ | 1.7 - 2.0 | Sextet or Multiplet (m) | |

| N-CH₂-CH₂-CH₃ | 0.8 - 1.0 | Triplet (t) | |

| Pyrazole CH | 6.0 - 8.0 | Singlet (s) or Doublet (d) | |

| ¹³C NMR | C 3/ C 5 (substituted) | 140 - 160 | - |

| C 4 | 100 - 115 | - | |

| N-C H₂- | 45 - 55 | - | |

| -C H₂- | 22 - 28 | - | |

| -C H₃ | 10 - 15 | - |

Note: Ranges are approximate and can be influenced by solvent and other substituents on the pyrazole ring.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the intermediate, serving as a critical checkpoint. Electrospray Ionization (ESI) is a soft ionization technique ideal for these intermediates, typically yielding the protonated molecular ion [M+H]⁺.

The Causality Behind MS: MS measures the mass-to-charge ratio (m/z) of ionized molecules. By ionizing the sample and passing it through a mass analyzer, we can determine its molecular weight with high precision. This allows for rapid confirmation of the elemental formula when using high-resolution mass spectrometry (HRMS). Fragmentation patterns, often studied using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), can provide additional structural clues by showing how the molecule breaks apart.[9][10]

Part 2: Advanced Structural Elucidation - Resolving Ambiguity

While ¹H/¹³C NMR and MS confirm the molecular formula and suggest a structure, they may not be sufficient to resolve ambiguities related to isomerism (e.g., regiochemistry of other substituents). In these cases, a suite of advanced 2D NMR experiments and the definitive technique of X-ray crystallography are required.

Two-Dimensional (2D) NMR Spectroscopy

2D NMR experiments provide correlation data that unambiguously establish atomic connectivity through bonds.

-

COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other (typically over 2-3 bonds).[8] This is essential for confirming the integrity of the N-propyl spin system and linking adjacent protons on aromatic substituents.

-

HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon atom it is attached to (¹J-CH coupling).[8] This is invaluable for assigning carbon signals definitively.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds, ²J-CH and ³J-CH).[11][12] This is the key experiment for piecing together the molecular puzzle. It connects fragments by showing, for instance, a correlation from the N-CH₂ protons to the C3 and C5 carbons of the pyrazole ring, confirming the point of attachment.

The following diagram illustrates a logical workflow for leveraging NMR and MS to characterize an N-propyl pyrazole intermediate.

Single-Crystal X-ray Crystallography: The Gold Standard

When an intermediate can be crystallized, single-crystal X-ray crystallography provides the absolute, unambiguous 3D structure in the solid state.[13][14]

The Causality Behind Crystallography: This technique works by passing X-rays through an ordered crystal lattice. The diffraction pattern of the X-rays is recorded and mathematically analyzed to generate a 3D electron density map of the molecule, from which atomic positions can be determined with extremely high precision. This method resolves all questions of connectivity, regiochemistry, and stereochemistry.

Part 3: Purity Assessment and Impurity Profiling

Ensuring the purity of an intermediate is as critical as confirming its structure. Low-level impurities can carry through to the final API, potentially affecting its safety and efficacy.[15]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse method for determining the purity of an intermediate. A reverse-phase C18 column is typically used. The intermediate is dissolved in a suitable solvent, injected onto the column, and a gradient of organic solvent and water is used to elute the components. Purity is assessed by the relative area of the main peak compared to any impurity peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the primary tool for identifying unknown impurities.[16] By coupling the separation power of HPLC with the detection power of MS, each impurity peak can be analyzed to determine its molecular weight. This information is crucial for understanding potential side reactions in the synthesis and for developing strategies to control or eliminate these impurities in subsequent batches.

The following diagram provides a decision-making framework for interpreting complex NMR data, a common challenge with heterocyclic systems.

Part 4: Detailed Experimental Protocols

The following protocols represent self-validating systems for the characterization of N-propyl pyrazole intermediates.

Protocol 1: NMR Sample Preparation and ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the intermediate into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known internal standard (e.g., TMS).

-

Dissolution: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

-

Acquisition: Insert the tube into the NMR spectrometer. Acquire a standard ¹H spectrum using a calibrated 90° pulse. Ensure the spectral width covers the expected range of chemical shifts (e.g., -1 to 15 ppm).

-

Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz), Fourier transform, phase correct, and calibrate the spectrum to the TMS signal at 0.00 ppm.

Protocol 2: 2D HMBC (Heteronuclear Multiple Bond Correlation)

-

Sample: Use the same, slightly more concentrated (~15-20 mg) sample prepared for ¹H/¹³C NMR.[8]

-

Pulse Program: Select a standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on a Bruker spectrometer).

-

Parameter Setup:

-

Set the ¹H (F2 dimension) and ¹³C (F1 dimension) spectral widths to encompass all signals.

-

Set the long-range coupling constant (J-CH) delay to optimize for 2- and 3-bond correlations. A typical value is optimized for 8 Hz.

-

-

Acquisition: Acquire the data. HMBC experiments typically require a greater number of scans than HSQC to achieve an adequate signal-to-noise ratio.

-

Processing: Process both dimensions using appropriate window functions and perform phase correction. Analyze the resulting 2D spectrum for cross-peaks that indicate long-range H-C correlations.

Protocol 3: HPLC-UV Purity Analysis

-

Instrumentation: Use a calibrated HPLC system with a UV detector and a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Sample Preparation: Prepare a stock solution of the intermediate in the mobile phase or a compatible solvent at a concentration of ~1 mg/mL. Dilute as necessary to be within the linear range of the detector.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm, or the λmax of the intermediate.

-

Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.

-

-

Analysis: Inject the sample. Integrate all peaks in the resulting chromatogram. Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks.

Conclusion

The rigorous structural and purity analysis of N-propyl pyrazole intermediates is not merely a quality control checkpoint; it is a foundational element of successful drug discovery and development. A systematic, multi-technique approach as outlined in this guide—combining 1D and 2D NMR, mass spectrometry, chromatography, and, when necessary, X-ray crystallography—ensures a comprehensive understanding of the intermediate's identity, structure, and purity profile. By investing in this detailed characterization early, researchers can mitigate the significant risks and costs associated with impurities and structural ambiguities carrying forward into later-stage development, ultimately accelerating the path to novel, safe, and effective medicines.

References

- Arborpharmchem. (2025, June 13). Celecoxib Intermediates: Key Steps In Synthesis.

- Gherman, C. et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.

- ResearchGate. (2026, February 1). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.

- Patel, R. et al. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. Asian Journal of Research in Chemistry.

- Arborpharmchem. (2025, June 22). Custom Synthesis Celecoxib Intermediates: Challenges And Solutions.

- Al-Ostoot, F.H. et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione.

- Alam, M. et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals.

- Ahmad, V.U. et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.

- New Drug Approvals. (2013, April 7). CELECOXIB.

- Wang, Z. et al. (n.d.). Synthesis of celecoxib. ResearchGate.

- Al-Masoudi, N.A. et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Scientific Reports.

-

ResearchGate. (2025, October 16). Structure Elucidation of a Pyrazolo[2][4]pyran Derivative by NMR Spectroscopy. Available at:

-

Shi, S. et al. (2007). Structure Elucidation of a Pyrazolo[2][4]pyran Derivative by NMR Spectroscopy. MDPI. Available at:

- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

- SynThink. (n.d.). Challenges in Pharmaceutical Impurity Characterization & Solutions.

- BenchChem. (2025). Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole.

- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.

- ResearchGate. (2025, August). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation.

- ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis.

- Claramunt, R.M. et al. (2006). The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound.

- Pharmaffiliates. (2025, December 17). Oncology Intermediates: Technical Challenges & Quality Expectations.

- ResearchGate. (2026, January 6). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

- Agilent. (n.d.). IPI Manufacturing - Key Challenges in API Characterisation and its Impacts.

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tianmingpharm.com [tianmingpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. agilent.com [agilent.com]

- 16. synthinkchemicals.com [synthinkchemicals.com]

Methodological & Application

Synthesis of 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde from 1-propylpyrazole

Executive Summary

This application note details the robust, regioselective synthesis of 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde , a critical intermediate in the development of kinase inhibitors and agrochemicals.

The synthesis addresses a common regioselectivity challenge in pyrazole chemistry: distinguishing between the kinetic deprotonation of the

Retrosynthetic Analysis & Strategy

The synthetic strategy relies on a "Functionalize-Then-Halogenate" approach. Direct lithiation of 4-bromopyrazoles typically results in halogen-lithium exchange at C4 rather than C5-deprotonation. Therefore, the C5-formyl group is installed first via thermodynamic lithiation, followed by electrophilic bromination at C4.

Synthetic Pathway (Graphviz)

Figure 1: Reaction pathway highlighting the critical isomerization step from the kinetic

Detailed Experimental Protocols

Step 1: Synthesis of 1-Propyl-1H-pyrazole-5-carbaldehyde

Objective: Regioselective formylation at C5.

Critical Control Point: The lithiation must be allowed to equilibrate at 0°C. Quenching at -78°C immediately after addition often yields the

Materials & Reagents

| Reagent | Equiv. | MW | Amount (Example) |

| 1-Propylpyrazole | 1.0 | 110.16 | 11.0 g (100 mmol) |

| n-Butyllithium (2.5 M in hexanes) | 1.1 | - | 44.0 mL |

| DMF (Anhydrous) | 1.5 | 73.09 | 11.6 mL |

| THF (Anhydrous) | Solvent | - | 150 mL |

Procedure

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Flush with N₂.

-

Solvation: Add 1-propylpyrazole (11.0 g) and anhydrous THF (150 mL) . Cool the solution to -78°C (dry ice/acetone bath).

-

Lithiation (The "Warm-Up" Protocol):

-

Add n-BuLi (44.0 mL) dropwise over 20 minutes, maintaining internal temperature < -70°C.

-

Observation: A slight color change (yellow/orange) may occur.

-

CRITICAL STEP: After addition, remove the cooling bath and allow the reaction to warm to 0°C (ice bath). Stir at 0°C for 60 minutes .

-

Mechanism:[1][2][3][4][5][6][7] At -78°C, n-BuLi kinetically deprotonates the

-proton of the propyl chain. Warming to 0°C allows the lithium to migrate to the thermodynamically more stable C5 position (stabilized by the adjacent nitrogen lone pair).

-

-

Formylation:

-

Cool the mixture back down to -78°C .

-

Add anhydrous DMF (11.6 mL) dropwise.

-

Stir at -78°C for 30 minutes, then remove the bath and allow to warm to Room Temperature (RT) over 1 hour.

-

-

Work-up:

-

Quench with saturated NH₄Cl (50 mL) .

-

Extract with Ethyl Acetate (3 x 100 mL) .

-

Wash combined organics with Water (2 x 50 mL) and Brine (50 mL) .

-

Dry over Na₂SO₄ , filter, and concentrate in vacuo.

-

-

Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient 0-30%).

-

Yield Target: 75-85%

-

Appearance: Pale yellow oil.

-

Step 2: Synthesis of this compound

Objective: Regioselective bromination at C4. Rationale: The C5-formyl group is electron-withdrawing, deactivating the ring. However, C4 remains the most nucleophilic position available for Electrophilic Aromatic Substitution (EAS). NBS is preferred over elemental bromine for precise stoichiometry and milder conditions.

Materials & Reagents

| Reagent | Equiv. | MW | Amount (Example) |

| Intermediate 1 (from Step 1) | 1.0 | 138.17 | 10.0 g (72.4 mmol) |

| N-Bromosuccinimide (NBS) | 1.1 | 177.98 | 14.2 g |

| DMF | Solvent | - | 100 mL |

Procedure

-

Setup: Charge a 250 mL round-bottom flask with Intermediate 1 (10.0 g) and DMF (100 mL) .

-

Addition: Add NBS (14.2 g) portion-wise at Room Temperature.

-

Note: The reaction is generally exothermic; a water bath can be used if scale >10g.

-

-

Reaction: Stir at RT for 4–12 hours .

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The starting aldehyde spot will disappear, and a less polar product spot will appear.

-

-

Work-up:

-

Pour the reaction mixture into Ice Water (300 mL) .

-

Observation: The product often precipitates as a solid.

-

Option A (Solid): Filter the precipitate, wash with water, and dry under vacuum.

-

Option B (Oil/Gum): If product does not precipitate cleanly, extract with DCM (3 x 100 mL) , wash with water (to remove DMF), dry (MgSO₄), and concentrate.

-

-

Purification: Recrystallization from Ethanol/Water or flash chromatography (Hexanes/EtOAc).

-

Yield Target: 80-90%[8]

-

Appearance: White to off-white solid.

-

Analytical Data & QC Parameters

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | >98.0% | HPLC (254 nm) |

| ¹H NMR (CDCl₃) | 400 MHz | |

| MS (ESI) | [M+H]⁺ = 217.0 / 219.0 (1:1 ratio) | LCMS |

Troubleshooting Guide

-

Issue: Low yield in Step 1; recovery of starting material.

-

Cause: Insufficient warming time. The kinetic

-lithio species did not isomerize. -

Fix: Ensure the reaction stirs at 0°C for at least 1 hour before cooling back down to add DMF.

-

-

Issue: Mixture of isomers in Step 2.

-

Cause: Over-bromination or impurities in starting material.

-

Fix: Use exactly 1.05-1.1 eq of NBS. Add slowly.

-

References

-

Regioselectivity of Lithiation (Kinetic vs. Thermodynamic)

- Balle, T., et al. "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study." Organic & Biomolecular Chemistry, 2006, 4, 1261-1267.

-

General Vilsmeier/Formylation of Pyrazoles

-

M. A.[8] Metwally, et al. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." Arkivoc, 2011 , (ii), 196-241.

-

-

Bromination with NBS (General Protocols)

- "N-Bromosuccinimide (NBS) - Reagent Profile." Organic Chemistry Portal.

-

Halogen Dance Mechanisms (Context for Route Selection)

-

Erb, W., & Mongin, F. "Halogen 'Dance': A Way to Extend the Boundaries of Arene Deprotolithiation."[2] Tetrahedron, 2013 .

-

Sources

- 1. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]

- 3. On the kinetic and thermodynamic reactivity of lithium di(alkyl)amidozincate bases in directed ortho metalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

Reductive amination conditions for 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde

Application Note: Reductive Amination of 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde

Abstract

This guide details the optimized protocols for the reductive amination of this compound. This scaffold is a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. The presence of the electron-withdrawing bromine at C4 and the steric bulk of the N1-propyl group necessitates specific reaction conditions to suppress side reactions (such as debromination or aldehyde reduction) and maximize yield. Two distinct protocols are provided: a direct method using Sodium Triacetoxyborohydride (STAB) for standard amines, and a stepwise method using Sodium Borohydride (

Introduction & Strategic Analysis

The transformation of this compound into its amine derivatives poses unique chemoselective challenges compared to simple benzaldehydes.

-

Steric Environment: The C5-formyl group is flanked by the N1-propyl chain and the C4-bromine atom. While the pyrazole ring is planar, the N1-propyl group can adopt conformations that shield the aldehyde, slowing down the initial nucleophilic attack of the amine.

-

Electronic Effects: The C4-bromo substituent is electron-withdrawing, increasing the electrophilicity of the C5-aldehyde. This is advantageous for imine formation but also makes the aldehyde more susceptible to direct reduction to the alcohol (side product) if the reducing agent is too aggressive.

-

Chemoselectivity: The C4-Br bond is labile under transition-metal catalysis or vigorous hydrogenation conditions. Hydride donors like STAB and

are chemoselective and will preserve the bromine handle , allowing for subsequent Suzuki or Buchwald couplings.

Mechanism of Action: The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. The iminium species is then selectively reduced by the hydride donor.

Figure 1: Mechanistic pathway of reductive amination highlighting the critical iminium intermediate.

Protocol Selection Guide

Choose the appropriate method based on your amine partner:

| Feature | Method A: Direct (STAB) | Method B: Stepwise ( |

| Primary Reagent | Sodium Triacetoxyborohydride | Sodium Borohydride |

| Amine Type | Primary & Secondary (Aliphatic/Aromatic) | Weak Nucleophiles (Anilines) or Bulky Amines |

| Solvent | DCE (1,2-Dichloroethane) or THF | Methanol (MeOH) |

| Acid Additive | Acetic Acid (AcOH) | None (usually) or AcOH in Step 1 |

| Key Advantage | One-pot; suppresses aldehyde reduction. | Forces imine formation before reduction.[1][2] |

| Reaction Time | 2 – 16 Hours | 12 – 24 Hours |

Method A: Direct Reductive Amination (The "Gold Standard")

This protocol uses Sodium Triacetoxyborohydride (STAB).[3] STAB is mild and reacts much faster with imines than with aldehydes, minimizing the formation of the alcohol side product.

Reagents:

-

This compound (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Acetic Acid (glacial) (1.0 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF. Note: DCE is superior for solubilizing STAB.

Step-by-Step Protocol:

-

Preparation: In a clean, dry vial or round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in DCE (concentration ~0.1 M to 0.2 M).

-

Amine Addition: Add the Amine (1.1 equiv).

-

Critical Step: If using an amine salt (e.g., hydrochloride), add 1.1 equiv of Triethylamine (TEA) or DIPEA to liberate the free base.

-

-

Activation: Add Acetic Acid (1.0 equiv). Stir the mixture at Room Temperature (RT) for 30–60 minutes.

-

Why? This "pre-stir" allows the hemiaminal/imine equilibrium to establish before the reducing agent is introduced.

-

-

Reduction: Add STAB (1.4 equiv) in one portion.

-

Observation: Mild effervescence may occur.

-

-

Monitoring: Stir at RT under nitrogen/argon. Monitor by LC-MS or TLC.

-

Typical Time: 2 to 16 hours.

-

Endpoint: Disappearance of the aldehyde peak (M+H signal).

-

-

Quench: Quench the reaction by adding saturated aqueous

solution. Stir vigorously for 15 minutes until gas evolution ceases. -

Workup:

-

Extract the aqueous layer with DCM (

). -

Combine organic layers and wash with brine.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Purify via flash column chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH gradients).

Method B: Stepwise Reductive Amination ( )

Use this method if Method A fails to drive conversion, particularly with electron-deficient anilines or sterically hindered amines where imine formation is unfavorable.

Reagents:

-

This compound (1.0 equiv)

-

Amine (1.0 – 1.2 equiv)[4]

-

Sodium Borohydride (

) (1.5 – 2.0 equiv) -

Solvent: Methanol (anhydrous)

-

Optional:

or Molecular Sieves (3Å or 4Å)

Step-by-Step Protocol:

-

Imine Formation: Dissolve the aldehyde (1.0 equiv) and amine (1.0 equiv) in anhydrous Methanol (0.2 M).

-

Optimization: Add activated Molecular Sieves or anhydrous

to the flask to scavenge water and drive the equilibrium toward the imine.

-

-

Reflux (Optional): If the amine is unreactive, heat the mixture to reflux (65°C) for 2–4 hours. Monitor imine formation by TLC/LC-MS.

-

Note: The imine is often visible as a distinct spot/peak.

-

-

Cooling: Cool the reaction mixture to 0°C (ice bath).

-

Reduction: Carefully add

(1.5 equiv) portion-wise over 10 minutes.-

Safety:

reacts exothermically with methanol to release hydrogen gas. Ensure good ventilation.

-

-

Reaction: Remove the ice bath and stir at RT for 1–2 hours.

-

Quench: Add water or 1N HCl dropwise to destroy excess hydride.

-

pH Adjustment: If using HCl, ensure the final pH is basic (> pH 9) using

or

-

-

Workup: Evaporate most of the Methanol under reduced pressure. Extract the residue with Ethyl Acetate (

).[2] Wash with brine, dry, and concentrate.

Troubleshooting & Optimization

Figure 2: Decision tree for troubleshooting common reductive amination issues.

-

Titanium(IV) Isopropoxide (

): For extremely difficult amines, use neat -

Debromination: If you observe loss of the bromine atom (M-79/81 peaks in MS), ensure you are not using catalytic hydrogenation (

/Pd-C). Hydride reagents (STAB,

Safety & Handling

-

Brominated Compounds: this compound may be a skin and eye irritant. Handle in a fume hood.

-

Borohydrides: STAB and

generate hydrogen gas upon contact with acid or protic solvents. Keep away from ignition sources. -

DCE: 1,2-Dichloroethane is a suspected carcinogen. Handle with appropriate PPE (gloves, goggles).[2]

References

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

Common Organic Chemistry. (n.d.). "Reductive Amination - Common Conditions: NaHB(OAc)3." Retrieved from CommonOrganicChemistry.com. Link

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2794634, 4-bromo-1-methylpyrazole-5-carbaldehyde." Retrieved from PubChem.[5] Link

-

Simenel, A. A., et al. (2021).[6] "Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes." INEOS OPEN, 4. Link

Sources

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | C5H5BrN2O | CID 2794634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ineosopen.org [ineosopen.org]

Using 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde as a pharmaceutical intermediate

Strategic Utilization in Pharmaceutical Synthesis

Executive Summary

4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde (CAS: 1595757-00-8 ) is a high-value bifunctional heterocyclic intermediate.[1][2][3][4] Its structural utility lies in the orthogonal reactivity of its two electrophilic handles: the C4-bromide (amenable to transition-metal catalyzed cross-couplings) and the C5-aldehyde (suitable for condensation, reduction, and olefination).

The N-propyl group distinguishes this intermediate from its methyl/phenyl analogs by offering enhanced lipophilicity (

Chemical Profile & Technical Specifications[1][2][5][6][7]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1595757-00-8 |

| Molecular Formula | |

| Molecular Weight | 217.06 g/mol |

| Appearance | Off-white to pale yellow solid (low melting point) |

| Solubility | Soluble in DCM, THF, DMSO, Methanol; Insoluble in Water |

| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen) |

| Stability | Moisture sensitive (Aldehyde oxidation risk); Light sensitive (Bromide) |

Strategic Synthetic Utility

The power of this intermediate lies in its ability to serve as a "linchpin" scaffold. The C4-Br and C5-CHO sites can be functionalized sequentially without protecting groups, provided the correct order of operations is followed.

Mechanism of Orthogonal Reactivity

-

Site A (C4-Br): Non-labile under mild nucleophilic conditions. Requires Pd/Ni catalysis for activation.

-

Site B (C5-CHO): Highly electrophilic. Reacts with amines, hydrides, and carbon nucleophiles under mild conditions.

Figure 1: Strategic diversion points for library generation using the pyrazole scaffold.

Application Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C4-Arylation)

Objective: Installation of an aryl or heteroaryl group at the C4 position. This is the primary method for synthesizing the "hinge-binding" motif of kinase inhibitors.

Expert Insight: The C5-aldehyde is electron-withdrawing, which deactivates the pyrazole ring towards electrophilic aromatic substitution but activates the C4-Br bond for oxidative addition by Pd(0), making this substrate highly reactive in cross-couplings.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 eq)

-

Catalyst:

(5 mol%) -

Base:

(2.0 M aqueous, 3.0 eq) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Setup: In a microwave vial or round-bottom flask, combine the pyrazole substrate, boronic acid, and catalyst.

-

Inertion: Seal the vessel and purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen poisons the Pd catalyst.

-

Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the aqueous

. -

Reaction: Heat to 90°C for 4–12 hours. (Microwave: 100°C for 30 mins).

-

Monitoring: Check TLC (Hexane/EtOAc 3:1). The aldehyde spot will shift significantly upon arylation.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash chromatography. Note: The aldehyde product is often UV-active and easily visualized.

Protocol B: Reductive Amination (C5-Functionalization)

Objective: Derivatization of the aldehyde to form secondary/tertiary amines. This is standard for attaching "tail" groups that improve solubility or target specific intracellular compartments.

Expert Insight: Use Sodium Triacetoxyborohydride (STAB) instead of Cyanoborohydride. STAB is milder, less toxic, and tolerates the C4-Bromide without causing debromination.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Amine: Primary or Secondary amine (1.1 eq)

-

Reductant:

(1.5 eq) -

Acid Catalyst: Acetic Acid (1–2 drops, if amine is basic)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step Methodology:

-

Imine Formation: Dissolve substrate and amine in DCE at room temperature. Stir for 30–60 minutes to allow imine formation (equilibrium).

-

Reduction: Add

in one portion. -

Reaction: Stir at room temperature for 2–4 hours.

-

Quench: Quench with saturated

solution. Caution: Gas evolution ( -

Extraction: Extract with DCM (x3).

-

Purification: Silica gel chromatography (DCM/MeOH gradient).

Protocol C: Bicyclic Ring Closure (Pyrazolo[3,4-d]pyrimidine)

Objective: Synthesis of fused bicyclic systems, a scaffold found in drugs like Ibrutinib.

Reagents:

-

Reagent: Formamidine acetate (or Guanidine carbonate for 2-amino derivatives)

-

Solvent: DMF or Ethanol

-

Catalyst:

or

Methodology:

-